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Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-4-methylquinolin-2-ol, and its tautomeric form 6-bromo-4-methyl-2(1H)-quinolinone,

are quinoline derivatives of interest in medicinal chemistry and proteomics research. The

quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives

exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and known applications of 6-Bromo-4-methylquinolin-2-ol, with a focus on presenting key

data and experimental protocols in a clear and accessible format for research and development

professionals.

Molecular Structure and Properties
6-Bromo-4-methylquinolin-2-ol exists in a tautomeric equilibrium with its keto form, 6-bromo-

4-methyl-2(1H)-quinolinone. The quinolinone form is generally considered to be the more

stable tautomer.
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Property Data

Molecular Formula C₁₀H₈BrNO

Molecular Weight 238.08 g/mol

CAS Number 89446-19-5

IUPAC Name 6-bromo-4-methyl-1H-quinolin-2-one

SMILES CC1=CC(=O)NC2=C1C=C(C=C2)Br

InChI Key NOQMJGOVUYZKIA-UHFFFAOYSA-N

Appearance White crystalline product

Melting Point 292-299 °C

Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone
The primary synthetic route to 6-bromo-4-methyl-2(1H)-quinolinone is a variation of the Knorr

quinoline synthesis. This involves the acid-catalyzed cyclization of a β-ketoanilide precursor.

Experimental Protocol: Knorr Synthesis of 6-Bromo-4-
methyl-2(1H)-quinolinone
This protocol is adapted from established literature procedures.

Materials:

N-(4-bromophenyl)-3-oxobutyramide

Concentrated sulfuric acid (H₂SO₄)

Ice

Water (H₂O)

Absolute ethanol

Procedure:
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In a suitable reaction vessel, a mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-

oxobutyramide and 6 ml of concentrated sulfuric acid is prepared.

The mixture is stirred and heated to a temperature of 95-100 °C using a water bath for a

duration of 1.5 hours.

After the reaction is complete, the resulting solution is carefully poured onto a mixture of ice

and water. This will cause the product to precipitate out of solution.

The precipitated white crystalline product is collected by filtration.

The crude product is then dissolved in 200 ml of absolute ethanol.

The volume of the ethanolic solution is reduced to 150 ml by evaporation.

The solution is then chilled to induce crystallization.

The purified crystals of 6-bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

Yield: Approximately 0.71 g (25.6%).

Synthesis Workflow

Reactants

Reaction & Workup Product

N-(4-bromophenyl)-3-oxobutyramide
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Pour onto ice/water Filtration Recrystallization from Ethanol Filtration 6-Bromo-4-methyl-2(1H)-quinolinone
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Knorr synthesis workflow for 6-Bromo-4-methyl-2(1H)-quinolinone.

Spectroscopic Data
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Detailed experimental spectroscopic data for 6-Bromo-4-methylquinolin-2-ol is not readily

available in the public domain. However, based on the known structure and data from related

compounds, the following characteristic spectral features can be anticipated.

Spectroscopy Expected Characteristics

¹H NMR

Aromatic protons (3H) in the 7-8 ppm region. A

singlet for the methyl group (3H) around 2.5

ppm. A singlet for the vinyl proton (1H) around

6.5 ppm. A broad singlet for the N-H proton.

¹³C NMR

Carbonyl carbon (C=O) signal around 160-170

ppm. Aromatic and vinyl carbons in the 100-150

ppm region. Methyl carbon signal around 20-25

ppm.

IR Spectroscopy

N-H stretching vibration around 3200-3400

cm⁻¹. C=O (amide) stretching vibration around

1650-1680 cm⁻¹. C=C and aromatic C-H

stretching vibrations in their characteristic

regions. C-Br stretching vibration below 700

cm⁻¹.

Mass Spectrometry

Molecular ion peak (M⁺) and a prominent M+2

peak of similar intensity, characteristic of a

bromine-containing compound.

Biological Activity and Applications
While specific biological activity data for 6-Bromo-4-methylquinolin-2-ol is limited, it is

identified as a compound for proteomics research. The broader class of quinoline and

quinolinone derivatives is well-documented for a variety of pharmacological activities.

Potential Areas of Investigation
Antimicrobial Activity: Many quinolone derivatives exhibit potent antibacterial and antifungal

properties.
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Anticancer Activity: The quinoline scaffold is a core component of several anticancer drugs,

and new derivatives are continuously being explored for their cytotoxic effects against

various cancer cell lines.

Enzyme Inhibition: Given its application in proteomics, this compound may act as a specific

inhibitor or probe for certain enzymes.

Further research is required to elucidate the specific biological targets and pharmacological

profile of 6-Bromo-4-methylquinolin-2-ol.

Conclusion
6-Bromo-4-methylquinolin-2-ol is a synthetically accessible quinolinone derivative with

potential applications in chemical biology and drug discovery. This technical guide provides a

foundational understanding of its molecular properties and a detailed protocol for its synthesis.

The lack of extensive public data on its spectroscopic characterization and biological activity

highlights an opportunity for further investigation by the scientific community. The information

presented herein serves as a valuable resource for researchers aiming to explore the potential

of this and related quinoline compounds.

To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-4-
methylquinolin-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276337#molecular-structure-of-6-bromo-4-
methylquinolin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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